molecular formula C19H18N2O4S B1681279 Tetomilast CAS No. 145739-56-6

Tetomilast

货号 B1681279
CAS 编号: 145739-56-6
分子量: 370.4 g/mol
InChI 键: XDBHURGONHZNJF-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetomilast, also known as OPC-6535, is a small molecule that has been used in trials studying the treatment of Crohn Disease, Ulcerative Colitis, and Chronic Obstructive Pulmonary Disease . It was developed by Zhejiang Otsuka Pharmaceutical Co., Ltd. and Otsuka Pharmaceutical Co., Ltd .


Molecular Structure Analysis

Tetomilast has a molecular weight of 370.422 and a chemical formula of C19H18N2O4S . It belongs to the class of organic compounds known as pyridinecarboxylic acids, which are compounds containing a pyridine ring bearing a carboxylic acid group .


Chemical Reactions Analysis

Tetomilast was originally developed as a compound inhibiting superoxide production in neutrophils . It suppresses the production of proinflammatory cytokines from human monocytes and CD4 cells .


Physical And Chemical Properties Analysis

Tetomilast is a small molecule with a chemical formula of C19H18N2O4S . Its calculated molecular properties are available for small molecules and natural products (not peptides). These properties were generated using the CDK toolkit .

科学研究应用

Inflammatory Bowel Disease (IBD)

  • Scientific Field : Gastroenterology
  • Application Summary : Tetomilast has been identified as a potential treatment for IBD due to its ability to inhibit Phosphodiesterase 4 (PDE4) and modulate intracellular signals and gene transcription . This results in elevated intracellular levels of cyclic Adenosine Monophosphate (cAMP), which down-regulates the release of pro-inflammatory cytokines in the mucosa of IBD patients .
  • Methods of Application : Animal studies have shown beneficial effects of PDE4 inhibitors, such as Tetomilast, in experimental models of colitis . The specific methods of application or experimental procedures were not detailed in the source.
  • Results/Outcomes : The studies demonstrated that PDE4 inhibitors ameliorate the clinical score and also the expression of TNF-α in murine colitis .

Ulcerative Colitis

  • Scientific Field : Gastroenterology
  • Application Summary : Tetomilast, a novel thiazole compound, inhibits phosphodiesterase-4 and proinflammatory functions of leukocytes including superoxide production and cytokine release . It has been studied as a potential treatment for active ulcerative colitis .
  • Methods of Application : In a randomized, placebo-controlled, Phase II study, patients with mildly to moderately active ulcerative colitis were given an oral, once-daily dose of placebo or Tetomilast 25 mg or 50 mg for 8 weeks .

Inflammatory Bowel Disease (IBD)

  • Scientific Field : Gastroenterology
  • Application Summary : Tetomilast has been identified as a potential treatment for IBD due to its ability to inhibit Phosphodiesterase 4 (PDE4) and modulate intracellular signals and gene transcription . This results in elevated intracellular levels of cyclic Adenosine Monophosphate (cAMP), which down-regulates the release of pro-inflammatory cytokines in the mucosa of IBD patients .
  • Methods of Application : Animal studies have shown beneficial effects of PDE4 inhibitors, such as Tetomilast, in experimental models of colitis . The specific methods of application or experimental procedures were not detailed in the source.
  • Results/Outcomes : The studies demonstrated that PDE4 inhibitors ameliorate the clinical score and also the expression of TNF-α in murine colitis .

Ulcerative Colitis

  • Scientific Field : Gastroenterology
  • Application Summary : Tetomilast, a novel thiazole compound, inhibits phosphodiesterase-4 and proinflammatory functions of leukocytes including superoxide production and cytokine release . It has been studied as a potential treatment for active ulcerative colitis .
  • Methods of Application : In a randomized, placebo-controlled, Phase II study, patients with mildly to moderately active ulcerative colitis were given an oral, once-daily dose of placebo or Tetomilast 25 mg or 50 mg for 8 weeks .

Inflammatory Bowel Disease (IBD)

  • Scientific Field : Gastroenterology
  • Application Summary : Tetomilast has been identified as a potential treatment for IBD due to its ability to inhibit Phosphodiesterase 4 (PDE4) and modulate intracellular signals and gene transcription . This results in elevated intracellular levels of cyclic Adenosine Monophosphate (cAMP), which down-regulates the release of pro-inflammatory cytokines in the mucosa of IBD patients .
  • Methods of Application : Animal studies have shown beneficial effects of PDE4 inhibitors, such as rolipram, mesopram, roflumilast, and tetomilast in experimental models of colitis . The specific methods of application or experimental procedures were not detailed in the source.
  • Results/Outcomes : The studies demonstrated that PDE4 inhibitors ameliorate the clinical score and also the expression of TNF-α in murine colitis .

Ulcerative Colitis

  • Scientific Field : Gastroenterology
  • Application Summary : Tetomilast, a novel thiazole compound, inhibits phosphodiesterase-4 and proinflammatory functions of leukocytes including superoxide production and cytokine release . It has been studied as a potential treatment for active ulcerative colitis .
  • Methods of Application : In a randomized, placebo-controlled, Phase II study, patients with mildly to moderately active ulcerative colitis were given an oral, once-daily dose of placebo or Tetomilast 25 mg or 50 mg for 8 weeks .

未来方向

Tetomilast shows potential as an effective treatment for mild to moderately active ulcerative colitis and COPD, with greater efficacy observed in patients with more severe disease at baseline . Further clinical development should focus on patients with objective parameters of inflammation .

属性

IUPAC Name

6-[2-(3,4-diethoxyphenyl)-1,3-thiazol-4-yl]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O4S/c1-3-24-16-9-8-12(10-17(16)25-4-2)18-21-15(11-26-18)13-6-5-7-14(20-13)19(22)23/h5-11H,3-4H2,1-2H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDBHURGONHZNJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2=NC(=CS2)C3=NC(=CC=C3)C(=O)O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00163149
Record name Tetomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetomilast

CAS RN

145739-56-6
Record name Tetomilast [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145739566
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetomilast
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05298
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Tetomilast
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00163149
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TETOMILAST
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S6RXB5KF56
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

First, methyl 6-[2-(3,4-diethoxyphenyl)thiazol-4-yl]pyridin-2-carboxylate (49 g; 127 mmol) and 10% sodium hydroxide (100 ml) were added to ethanol (1.4 L), and the obtained mixture was then stirred for 4 hours under heating to reflux. A majority of solvent was eliminated from the obtained solution, and water and ethyl acetate were then added to the residue for separation. The water layer obtained as a result of the separation was changed to acidic by addition of 10% hydrochloric acid, followed by extraction with ethyl acetate. Thereafter, the extract was quickly washed with a saturated sodium chloride aqueous solution, and was then dried over an excessive amount of magnesium sulfate. The obtained mixture was recrystallized from ethyl acetate, so as to obtain an anhydrous tetomilast type B crystal.
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
1.4 L
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetomilast
Reactant of Route 2
Tetomilast
Reactant of Route 3
Tetomilast
Reactant of Route 4
Tetomilast
Reactant of Route 5
Tetomilast
Reactant of Route 6
Tetomilast

Citations

For This Compound
234
Citations
S Schreiber, A Keshavarzian, KL Isaacs… - Gastroenterology, 2007 - Elsevier
… to receive tetomilast 25 mg, tetomilast 50 mg, or placebo once daily for up to 8 weeks. Patients randomized to the tetomilast 25-mg treatment group received 1, 25-mg tablet of tetomilast …
Number of citations: 60 www.sciencedirect.com
SJ Bickston, KR Snider, MR Kappus - Expert opinion on …, 2012 - Taylor & Francis
… tetomilast, patients were randomized into one of three treatment groups (tetomilast 25 mg/day, tetomilast … points indicate potential clinical utility of tetomilast. The mean reduction in DAI …
Number of citations: 19 www.tandfonline.com
JA McIntyre, J Castaner, RM Castaner - Drugs of the Future, 2004 - access.portico.org
… The protective effects of tetomilast have been demonstrated in a number … tetomilast on leukocyte activation have been confirmed in vitro. The preliminary safety and efficacy of tetomilast …
Number of citations: 3 access.portico.org
S O'Mahony - Idrugs: the Investigational Drugs Journal, 2005 - europepmc.org
… Otsuka is develo** a once-daily oral formulation of the phosphodiesterase-4 inhibitor tetomilast for the potential treatment of ulcerative colitis (phase III) and chronic obstructive …
Number of citations: 9 europepmc.org
H Ichikawa, S Okamoto, N Kamada… - Inflammatory bowel …, 2008 - academic.oup.com
… In this study we aimed to examine whether tetomilast could be a novel drug … tetomilast against T cells. When CD4 cells were activated with plate-coated anti-CD3/28 antibody, tetomilast …
Number of citations: 27 academic.oup.com
B Baila, Y Ohno, H Nagamoto, K Kotosai… - Biological and …, 2012 - jstage.jst.go.jp
… Tetomilast was originally identified as a potent inhibitor of … Our objective was to determine whether tetomilast effectively … n 19, PPE n 19, PPE/Tetomilast n 18). The rabbits were once …
Number of citations: 10 www.jstage.jst.go.jp
Y Liu, M Fong, J Kambayashi - … journal of the American College of …, 2006 - journals.lww.com
… In this study, we investigated whether tetomilast possesses other mechanisms of actions by … the protection from tetomilast is independent of PDE4 inhibition. Tetomilast also significantly …
Number of citations: 2 journals.lww.com
Y Shakur, J Hensley, Y Liu… - Official journal of the …, 2006 - journals.lww.com
… involved in tetomilast's anti-… effect of tetomilast on recombinant human PDE4 subtypes was determined by PDE assay. IC 50 was calculated from dose-response curves for tetomilast and …
Number of citations: 0 journals.lww.com
H Nagamoto, G Miyakoda, T Maeda… - Official journal of the …, 2006 - journals.lww.com
Purpose: Activated leukocytes play crucial roles in the pathophysiology of inflammatory bowel disease (IBD). Tetomilast (TML), a novel thiazole derivative, has demonstrated multiple …
Number of citations: 2 journals.lww.com
B Sun, H Chen, L Tao… - Official journal of the …, 2006 - journals.lww.com
… Purpose: Tetomilast is … for tetomilast has not been fully elucidated, tetomilast is known to inhibit phosphodiesterase 4 (PDE4). To investigate the mechanisms involved in tetomilast's anti-…
Number of citations: 2 journals.lww.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。